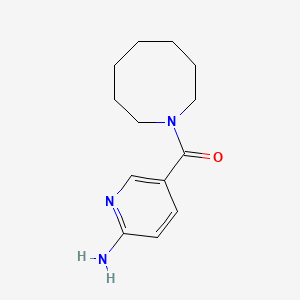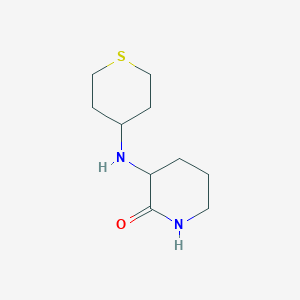![molecular formula C12H12N2O4 B7554567 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid, also known as CPPCC, is a cyclopropane derivative that has been widely used in scientific research. CPPCC is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
DPP-IV is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid binds to the active site of DPP-IV and inhibits its enzymatic activity.
Biochemical and Physiological Effects:
In addition to its effects on glucose metabolism, this compound has been found to have other biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in animal models of diabetes and atherosclerosis. It has also been found to have anti-cancer properties, inhibiting the growth and metastasis of various types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid is its high potency and selectivity for DPP-IV inhibition. This makes it a useful tool for studying the role of DPP-IV in glucose metabolism and other physiological processes. However, this compound is also relatively unstable and requires careful handling and storage. Its high potency can also make it difficult to determine optimal dosages for in vivo experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid. One area of interest is the development of this compound analogs with improved stability and pharmacokinetic properties. Another area is the investigation of this compound's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further research on the long-term safety and efficacy of this compound as a potential therapeutic agent.
Métodos De Síntesis
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized by reacting 4-aminophenylacetic acid with diethyl oxalate to form a diethyl ester intermediate. The intermediate is then reacted with chloroformate to form the corresponding carbamate. Finally, the carbamate is cyclized with sodium hydride to form this compound.
Aplicaciones Científicas De Investigación
1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and related metabolic disorders. As a DPP-IV inhibitor, this compound can increase insulin secretion and improve glucose tolerance. This compound has also been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-[(4-carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c13-9(15)7-1-3-8(4-2-7)14-10(16)12(5-6-12)11(17)18/h1-4H,5-6H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYGVGGUJGMOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7554578.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)